

Physical and chemical properties of 3-Hydroxy-2-methylglutaric acid

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Compound of Interest

Compound Name: 3-Hydroxy-2-methylglutaric acid

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An In-depth Technical Guide to 3-Hydroxy-2-methylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylglutaric acid is a dicarboxylic acid that has been identified as a minor metabolite in human biofluids. Its presence and concentration can be of interest in the study of certain metabolic disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties, metabolic context, and analytical methodologies related to **3-Hydroxy-2-methylglutaric acid**. While extensive data is available for its isomer, 3-hydroxy-3-methylglutaric acid, this document focuses specifically on the 2-methyl isomer, highlighting areas where data is available and where further research is needed.

Physical and Chemical Properties

Quantitative data for **3-Hydroxy-2-methylglutaric acid** is limited, with many properties currently available only through computational prediction. Experimental data for properties such as melting point, boiling point, and pKa are not readily available in the cited literature. For comparison, the experimental melting point of its isomer, 3-hydroxy-3-methylglutaric acid, is reported to be 105-108 °C[1].

Table 1: Physical and Chemical Properties of **3-Hydroxy-2-methylglutaric Acid**

Property	Value	Source
IUPAC Name	3-hydroxy-2-methylpentanedioic acid	PubChem[2]
Chemical Formula	C6H10O5	PubChem[2]
Molecular Weight	162.14 g/mol	PubChem[2]
Melting Point	Not Available	HMDB[3]
Boiling Point	Not Available	HMDB[3]
Water Solubility (Predicted)	77.7 g/L	HMDB[3]
pKa (Strongest Acidic, Predicted)	3.66	HMDB[3]
XLogP3-AA (Predicted)	-0.8	PubChem[2]
Hydrogen Bond Donor Count	3	PubChem[2]
Hydrogen Bond Acceptor Count	5	PubChem[2]

Metabolic Context

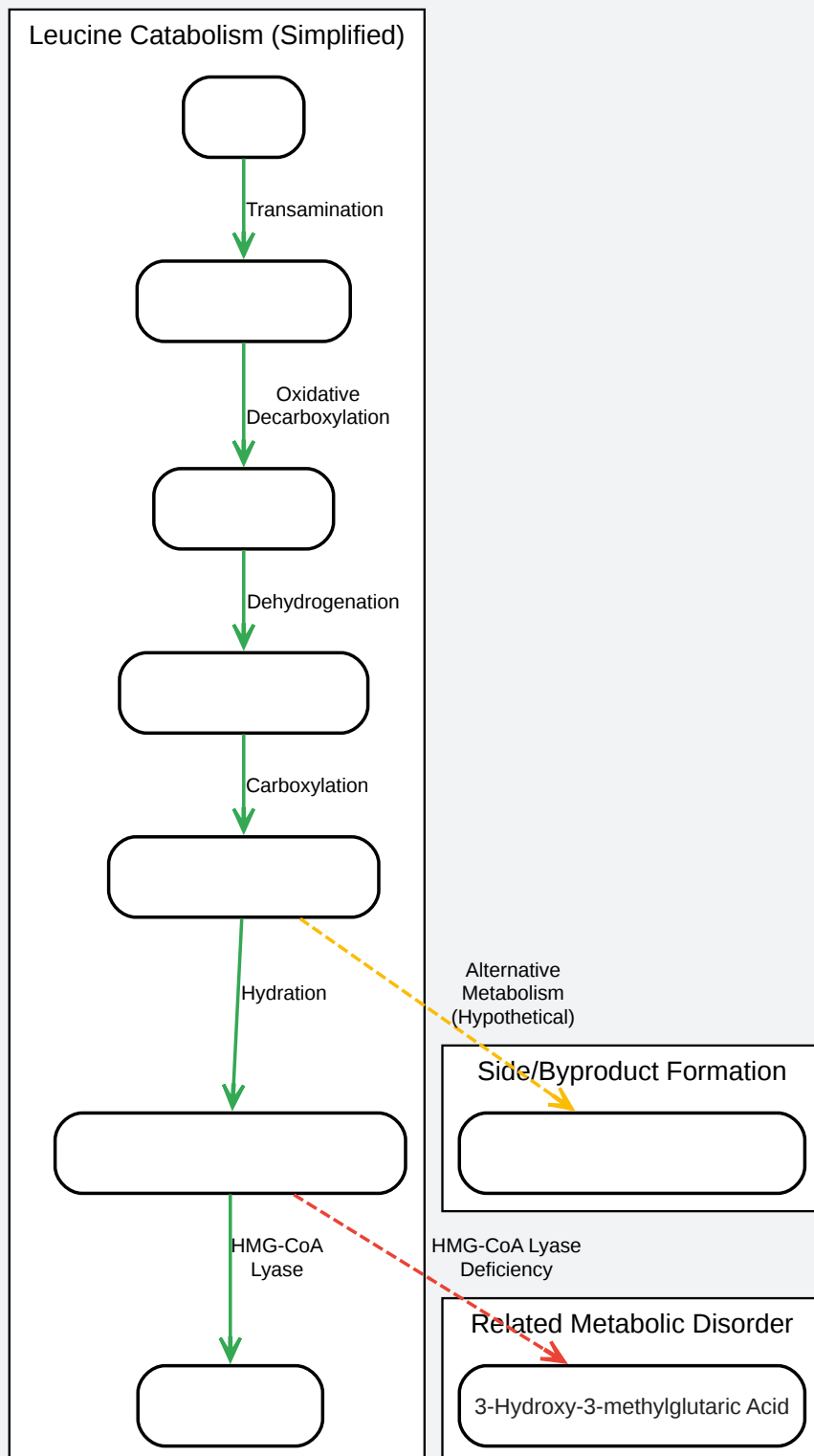
3-Hydroxy-2-methylglutaric acid is not a central component of major metabolic pathways but rather appears as a minor urinary metabolite. Its presence can be indicative of metabolic disturbances, particularly in pathways involving branched-chain amino acid catabolism. It is often discussed in the context of organic acidurias, where the accumulation of various organic acids can be a diagnostic marker.

While a specific signaling pathway for **3-Hydroxy-2-methylglutaric acid** has not been elucidated, its structural similarity to other metabolic intermediates suggests potential interactions with enzymes of related pathways. The metabolic pathways of closely related compounds, such as 3-hydroxy-3-methylglutaric acid, are well-documented, particularly in the context of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency[4][5][6]. In this genetic disorder, the blockage of the leucine catabolic pathway leads to the accumulation of upstream metabolites, including 3-hydroxy-3-methylglutaric acid[4][5][6]. It is plausible that under conditions of metabolic stress or enzymatic deficiencies in related pathways, minor alternative

metabolic routes may become more active, leading to the formation and excretion of compounds like **3-Hydroxy-2-methylglutaric acid**.

Below is a logical diagram illustrating the likely position of **3-Hydroxy-2-methylglutaric acid** as a byproduct in relation to the main leucine catabolism pathway.

Logical Relationship of 3-Hydroxy-2-methylglutaric Acid to Leucine Catabolism

[Click to download full resolution via product page](#)Caption: Hypothetical formation of **3-Hydroxy-2-methylglutaric acid**.

Experimental Protocols

A specific, detailed protocol for the chemical synthesis of **3-Hydroxy-2-methylglutaric acid** is not readily available in the reviewed literature. However, the analysis of this and other organic acids in biological samples is a well-established practice in clinical and research laboratories. The following is a general protocol for the analysis of organic acids in urine by gas chromatography-mass spectrometry (GC-MS), a common method for detecting metabolites like **3-Hydroxy-2-methylglutaric acid**.

Protocol: Analysis of Urinary Organic Acids by GC-MS

1. Sample Preparation:

- a. Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of an internal standard (e.g., a stable isotope-labeled version of a related organic acid) to allow for accurate quantification.
- b. pH Adjustment and Extraction: Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. This will transfer the organic acids from the aqueous urine sample into the organic phase. Repeat the extraction multiple times to ensure complete recovery.
- c. Evaporation: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

2. Derivatization:

- a. To the dried residue, add a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).
- b. The derivatization step is crucial as it converts the non-volatile organic acids into volatile trimethylsilyl (TMS) esters, which are suitable for GC analysis.
- c. Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

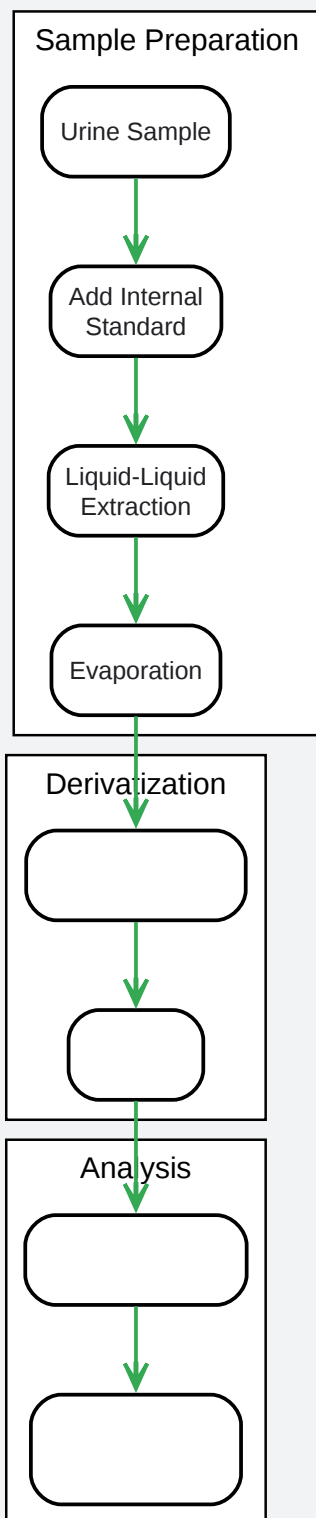
- a. Injection: Inject a small volume (e.g., 1 μ L) of the derivatized sample into the GC-MS system.
- b. Gas Chromatography: The GC separates the different organic acid derivatives based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to elute the compounds over time.
- c. Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

4. Data Analysis:

- a. Identification: The identity of **3-Hydroxy-2-methylglutaric acid** is confirmed by comparing its retention time and mass spectrum to that of a pure analytical standard.
- b. Quantification: The concentration of **3-Hydroxy-2-methylglutaric acid** in the original urine sample is calculated by comparing the peak area of the analyte to the peak area of the internal standard.

The workflow for this analytical protocol is illustrated in the diagram below.

Workflow for Urinary Organic Acid Analysis by GC-MS



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Caption: GC-MS workflow for organic acid analysis.

Conclusion

3-Hydroxy-2-methylglutaric acid remains a compound of interest primarily within the specialized field of inborn errors of metabolism. While its fundamental chemical properties have been predicted, a lack of extensive experimental data hinders a more complete understanding of its behavior. Its role as a minor metabolite suggests it is not a key player in central metabolic pathways, but its elevated presence in certain pathological states warrants its inclusion in comprehensive metabolic profiling. The analytical methods for its detection are well-established, allowing for its accurate quantification in biological samples. Future research focusing on the experimental determination of its physicochemical properties and a more detailed investigation into its potential enzymatic interactions and metabolic origins would be invaluable to the scientific and drug development communities.

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